Tetrasodium hexacyanoferrate(4-) decahydrate

描述

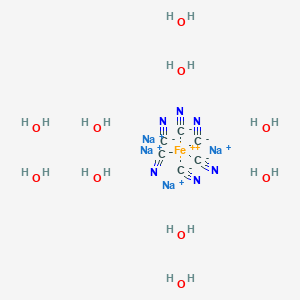

Tetrasodium hexacyanoferrate(4-) decahydrate, also known as Sodium hexacyanoferrate (II) decahydrate, is a chemical compound with the molecular formula C6FeN6.4Na.10H2O . It is a coordination complex that features iron in the +2 oxidation state, coordinated to six cyanide ligands. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium hexacyanoferrate(4-) decahydrate typically involves the reaction of sodium cyanide with ferrous sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the decahydrate form[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where sodium cyanide and ferrous sulfate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to yield the decahydrate form. The purity and yield of the product are controlled through careful monitoring of reaction conditions and purification steps[2][2].

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where the iron center is oxidized from +2 to +3 oxidation state.

Reduction: The compound can also be reduced back to the +2 oxidation state under appropriate conditions.

Substitution: Cyanide ligands in the complex can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Ligands such as ammonia, phosphines.

Major Products Formed:

Oxidation Products: Ferric hexacyanoferrate.

Reduction Products: Ferrous hexacyanoferrate.

Substitution Products: Complexes with substituted ligands.

科学研究应用

Environmental Remediation

Sodium ferrocyanide decahydrate has been investigated for its effectiveness in removing heavy metals from wastewater. The ferrocyanide ion () can form stable complexes with various metal cations, such as copper, lead, and zinc, leading to the formation of insoluble precipitates. This property is being explored for:

- Heavy Metal Removal : Studies have shown that sodium ferrocyanide can effectively bind to heavy metals, facilitating their removal from contaminated water sources through precipitation and adsorption techniques .

Food Industry

In the food sector, sodium ferrocyanide is primarily used as an anticaking agent in table salt and animal feed. Its ability to prevent clumping ensures free-flowing properties, which is essential for product quality and usability . It is recognized as a food additive (E535) within the European Union, with a maximum content limit established for safety .

Synthesis of Pigments

Sodium ferrocyanide serves as a precursor for the synthesis of Prussian blue , a pigment known for its vibrant color and stability. The reaction between sodium ferrocyanide and ferric salts results in the formation of this pigment, which has applications in art and coatings .

Catalysis and Magnetic Materials

Research is ongoing into the use of sodium ferrocyanide in developing new magnetic materials and catalysts. Its ability to form coordination complexes with transition metals makes it a candidate for various catalytic processes .

Case Study 1: Heavy Metal Removal

A study conducted by researchers assessed the effectiveness of sodium ferrocyanide in treating industrial wastewater contaminated with heavy metals. The results indicated that using sodium ferrocyanide significantly reduced concentrations of lead and copper ions through precipitation methods.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Copper | 80 | 4 | 95 |

This demonstrates the compound's potential as an eco-friendly solution for environmental cleanup efforts.

Case Study 2: Anticaking Agent in Food Products

In a controlled study on table salt formulations, the incorporation of sodium ferrocyanide was evaluated for its anticaking properties. The findings revealed that even at low concentrations (below 0.5%), it effectively prevented clumping under high humidity conditions.

| Sample Type | Control Clumping (%) | With Sodium Ferrocyanide (%) |

|---|---|---|

| Table Salt | 30 | 5 |

| Animal Feed Pellets | 25 | 3 |

These results highlight its efficacy as an anticaking agent.

作用机制

The mechanism of action of Tetrasodium hexacyanoferrate(4-) decahydrate involves the coordination of cyanide ligands to the iron center, which stabilizes the complex. The compound can interact with various molecular targets, including metal ions and proteins, through ligand exchange and redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

相似化合物的比较

Potassium hexacyanoferrate (II): Similar structure but with potassium ions instead of sodium.

Ammonium hexacyanoferrate (II): Contains ammonium ions instead of sodium.

Sodium hexacyanoferrate (III): Iron in the +3 oxidation state instead of +2.

Uniqueness: Tetrasodium hexacyanoferrate(4-) decahydrate is unique due to its specific coordination environment and the presence of sodium ions. This gives it distinct chemical properties and reactivity compared to its analogs .

生物活性

Tetrasodium hexacyanoferrate(4-) decahydrate, commonly referred to as sodium ferrocyanide decahydrate, is a coordination compound with the molecular formula . This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions through its cyanide ligands, which can interact with various biological molecules. The compound is known to influence metal ion transport and coordination chemistry, making it significant in biochemical studies. Its mechanism involves binding to metal ions and altering their availability in biological systems .

- Solubility : The compound is highly soluble in water, which facilitates its transport and distribution within biological systems.

- Toxicity : Research indicates that sodium ferrocyanide exhibits low toxicity levels. The acceptable daily intake is reported to be between 0–0.025 mg/kg body weight .

Cellular Effects

Sodium ferrocyanide has been observed to interact with enzymes produced by certain microorganisms that can degrade cyanide. This interaction suggests a potential role in bioremediation processes where cyanide degradation is necessary .

Case Studies and Experimental Data

-

Toxicological Assessments :

- A study evaluated the safety of sodium ferrocyanide as a feed additive in animals. The findings indicated that at doses up to 4.4 mg/kg body weight per day, there were no significant adverse effects observed on renal function over a two-year period .

- In another assessment, the compound was shown to have no genotoxic or carcinogenic effects at the current usage levels in food products .

- Biochemical Pathways :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

| Compound | Toxicity Level | Primary Use |

|---|---|---|

| Tetrasodium Hexacyanoferrate(4-) | Low (ADI: 0–0.025 mg/kg) | Anticaking agent in food products |

| Potassium Hexacyanoferrate(II) | Moderate | Analytical chemistry reagent |

| Ammonium Hexacyanoferrate(II) | Low | Laboratory reagent |

属性

IUPAC Name |

tetrasodium;iron(2+);hexacyanide;decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSUDVTVQZUDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20FeN6Na4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932294 | |

| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14434-22-1 | |

| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM FERROCYANIDE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0CLR485X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。